molecular formula C8H2Cl2N2O2 B1214999 6,7-dichlorophthalazine-5,8-dione CAS No. 102072-85-5

6,7-dichlorophthalazine-5,8-dione

Cat. No.: B1214999
CAS No.: 102072-85-5
M. Wt: 229.02 g/mol
InChI Key: UUBDFUMHESGMLX-UHFFFAOYSA-N
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Description

6,7-dichlorophthalazine-5,8-dione, also known as this compound, is a useful research compound. Its molecular formula is C8H2Cl2N2O2 and its molecular weight is 229.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6,7-Dichloro-5,8-phthalazinedione plays a significant role in biochemical reactions, particularly as a DNA intercalator . It interacts with enzymes, proteins, and other biomolecules involved in DNA synthesis and repair. The compound’s interaction with DNA is primarily through intercalation, which disrupts the DNA structure and inhibits the activity of enzymes such as topoisomerases . This interaction can lead to the inhibition of DNA replication and transcription, making 6,7-Dichloro-5,8-phthalazinedione a potential anticancer agent .

Cellular Effects

6,7-Dichloro-5,8-phthalazinedione has been shown to exert cytotoxic effects on various types of cells, including human gastric adenocarcinoma cells . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . The compound’s ability to intercalate into DNA leads to the activation of cellular stress responses and apoptosis, thereby inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of 6,7-Dichloro-5,8-phthalazinedione involves its binding interactions with DNA and inhibition of key enzymes involved in DNA metabolism . The compound intercalates into the DNA helix, causing structural distortions that hinder the binding and activity of DNA polymerases and topoisomerases . This results in the inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,7-Dichloro-5,8-phthalazinedione have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to 6,7-Dichloro-5,8-phthalazinedione can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 6,7-Dichloro-5,8-phthalazinedione vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic effects without causing significant toxicity .

Metabolic Pathways

6,7-Dichloro-5,8-phthalazinedione is involved in metabolic pathways related to its biotransformation and elimination . The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can influence the compound’s biological activity and toxicity. Additionally, 6,7-Dichloro-5,8-phthalazinedione can affect metabolic flux and alter the levels of key metabolites involved in cellular energy production and detoxification .

Transport and Distribution

Within cells and tissues, 6,7-Dichloro-5,8-phthalazinedione is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

6,7-Dichloro-5,8-phthalazinedione exhibits specific subcellular localization patterns that influence its activity and function . The compound is primarily localized in the nucleus, where it interacts with DNA and exerts its cytotoxic effects . Post-translational modifications and targeting signals may direct 6,7-Dichloro-5,8-phthalazinedione to specific nuclear compartments, enhancing its ability to disrupt DNA metabolism and induce apoptosis .

Properties

IUPAC Name

6,7-dichlorophthalazine-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2N2O2/c9-5-6(10)8(14)4-2-12-11-1-3(4)7(5)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBDFUMHESGMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=N1)C(=O)C(=C(C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144626
Record name 5,8-Phthalazinedione, 6,7-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102072-85-5
Record name 6,7-Dichloro-5,8-phthalazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102072-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Phthalazinedione, 6,7-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102072855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8-Phthalazinedione, 6,7-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the developed synthesis for 6,7-Dichloro-5,8-phthalazinedione?

A1: The research outlines a novel and efficient method for synthesizing 6,7-Dichloro-5,8-phthalazinedione (4) [, ]. This compound serves as a valuable precursor for creating various derivatives, broadening its potential applications in different research fields. The reported procedure achieves a 49% overall yield through the chloroxidation of 5,8-diaminophthalazine (8) [, ], presenting a more streamlined approach compared to previous methods.

Q2: What kind of derivatives of 6,7-Dichloro-5,8-phthalazinedione were successfully synthesized?

A2: The researchers successfully synthesized several derivatives of 6,7-Dichloro-5,8-phthalazinedione, including:

  • 7-pyridinium-5,8-phthalazinedione-6-oxide (9) [, ]
  • 6-chloro-7-phenylamino-5,8-phthalazinedione (10) [, ]
  • 6,6-dimethoxy-6H-2,3,6b,11-tetraazabenzo[a]fluoren-5-one (11a) [, ]
  • 6,6-diethoxy-6H-2,3,6b,11-tetraazabenzo[a]fluoren-5-one (11b) [, ]

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